![molecular formula C18H16N4O5S B12158854 Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12158854.png)
Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a heterocyclic compound with a bridge-headed nitrogen atom. It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds have significant applications in medicinal and pharmaceutical chemistry due to their diverse biological activities . Notably, they act as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. Additionally, they find use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Preparation Methods
Synthetic Routes:: A microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established. This method involves the use of enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction occurs under microwave conditions, resulting in good-to-excellent yields .
Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production.
Chemical Reactions Analysis
Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent, but the compound’s functional groups play a crucial role. Major products formed from these reactions vary based on the specific reaction type.
Scientific Research Applications
Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate has applications in:
- Medicinal Chemistry: As mentioned earlier, it acts as an RORγt inverse agonist, PHD-1 inhibitor, and JAK1/JAK2 inhibitor.
- Biology: Its effects on molecular targets and pathways are actively studied.
- Industry: These compounds find applications in material sciences .
Mechanism of Action
The precise mechanism by which Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate exerts its effects remains an area of ongoing research. It likely involves interactions with specific cellular targets and signaling pathways.
Comparison with Similar Compounds
Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate stands out due to its unique structure and biological activities. Similar compounds include methyl 4,5-dimethyl-2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate and dimethyl 3-methyl-5-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate .
Biological Activity
Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.4 g/mol
- IUPAC Name : this compound
This structure incorporates a triazolo-pyridine moiety linked to a benzene dicarboxylate framework, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism : The triazole ring can intercalate with DNA and inhibit replication processes.
- Case Study : A study reported that derivatives of triazolopyridine demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections .
Antiviral Activity
The compound has also been investigated for its antiviral effects:
- Mechanism : It may disrupt viral replication by targeting specific viral enzymes.
- Research Findings : In vitro studies have shown that similar compounds inhibit viral RNA synthesis in several virus models .
Enzyme Inhibition
This compound has been explored for its ability to inhibit certain enzymes:
- Example : Inhibitors targeting c-Met protein kinase have shown promise in cancer therapy.
- Data Table : Below is a summary of enzyme inhibition studies related to similar compounds.
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Compound A | c-Met Kinase | 0.005 | |
Compound B | BACE-1 | 0.020 | |
Compound C | DNA Polymerase | 0.015 |
The biological activity of the compound can be attributed to several mechanisms:
- DNA Intercalation : The triazole moiety intercalates into DNA strands, inhibiting transcription and replication.
- Enzyme Binding : The compound binds to active sites of enzymes like kinases and polymerases, altering their activity and function.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.
Research Applications
The unique properties of this compound make it a candidate for various applications:
- Drug Development : Its antimicrobial and antiviral properties position it as a potential lead compound in drug discovery.
- Material Science : The heterocyclic structure may also be utilized in developing novel materials with specific electronic properties .
Properties
Molecular Formula |
C18H16N4O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H16N4O5S/c1-26-16(24)11-7-12(17(25)27-2)9-13(8-11)19-15(23)10-28-18-21-20-14-5-3-4-6-22(14)18/h3-9H,10H2,1-2H3,(H,19,23) |
InChI Key |
PJAUMGVFEBYBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C(=O)OC |
Origin of Product |
United States |
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